

Application Notes: High-Efficiency Antibody Labeling with Sulfo-Cy7 Tetrazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfo-Cy7 tetrazine

Cat. No.: B12380503

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The conjugation of antibodies with fluorescent dyes is a cornerstone technique for a multitude of applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging. Sulfo-Cy7, a near-infrared (NIR) fluorescent dye, offers significant advantages for these applications due to its emission in a spectral range where biological autofluorescence is minimal, allowing for high signal-to-noise ratios.

This application note details a protocol for labeling antibodies using **Sulfo-Cy7 tetrazine**. The method leverages the bioorthogonal reaction between a tetrazine moiety and a trans-cyclooctene (TCO) group. This inverse-electron-demand Diels-Alder (IEDDA) cycloaddition is exceptionally fast and specific, enabling efficient and covalent labeling of antibodies under mild, aqueous conditions without the need for a catalyst^{[1][2][3]}.

The protocol described herein involves a two-stage process: first, the introduction of a TCO functional group onto the antibody, typically via primary amines (e.g., lysine residues), followed by the rapid "click" reaction with **Sulfo-Cy7 tetrazine**. This method provides a robust and reproducible means of generating highly pure, fluorescently labeled antibodies for advanced research and diagnostic applications.

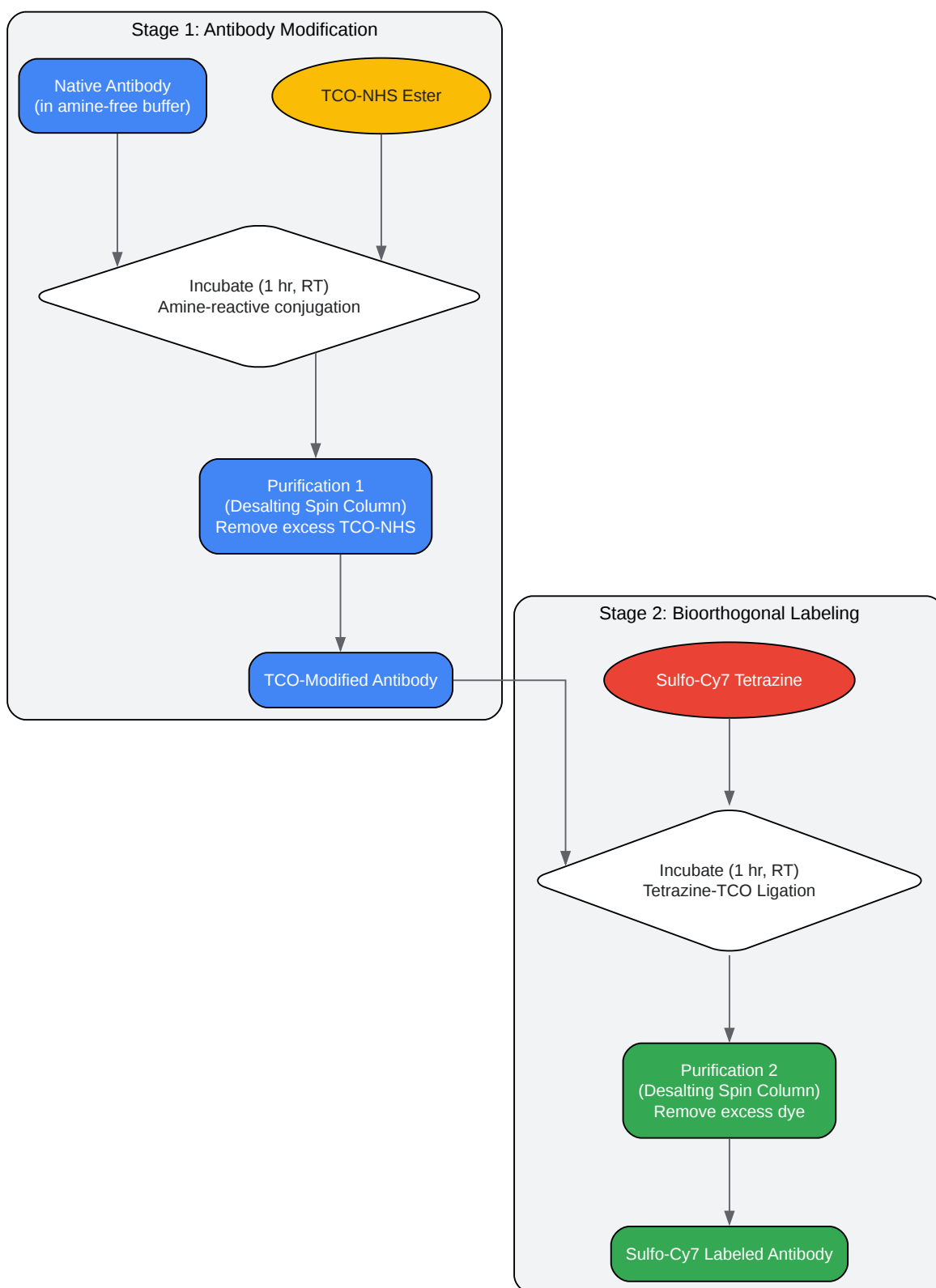
I. Properties and Specifications

The **Sulfo-Cy7 tetrazine** dye is a water-soluble, near-infrared fluorophore pre-activated for bioorthogonal conjugation^{[4][5]}. Its key characteristics are summarized below.

Parameter	Value	Reference
Molecular Weight	~930.19 g/mol	
Excitation Maximum (λ_{ex})	~750 nm	
Emission Maximum (λ_{em})	~773 nm	
Molar Extinction Coefficient (ϵ)	~240,600 M ⁻¹ cm ⁻¹ at 750 nm	
Solubility	Good in Water, DMSO, DMF	
Reactive Group	Methyltetrazine	
Reacts With	trans-cyclooctene (TCO)	
Storage	-20°C in the dark, desiccated	

II. Experimental Workflow

The overall process involves modifying the antibody with a TCO linker and then conjugating it with the **Sulfo-Cy7 tetrazine** dye. Each step is followed by a purification process to remove excess reagents.



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Figure 1. Experimental workflow for the two-stage labeling of an antibody with **Sulfo-Cy7 tetrazine**.

III. Detailed Experimental Protocols

This section provides detailed methodologies for antibody preparation, modification, and labeling.

A. Materials and Reagents

- Purified Antibody (IgG): 2-10 mg/mL in an amine-free buffer (e.g., PBS).
- TCO-NHS Ester (e.g., TCO-PEG4-NHS Ester).
- **Sulfo-Cy7 Tetrazine**.
- Anhydrous Dimethylsulfoxide (DMSO).
- Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4.
- Bicarbonate Buffer (1 M, pH 8.5).
- Desalting Spin Columns (e.g., Sephadex G-25 medium).
- Spectrophotometer (for quantitative analysis).

B. Protocol 1: Antibody Modification with TCO-NHS Ester

This step conjugates a TCO group to the primary amines of the antibody.

- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer (e.g., PBS). If buffers like Tris or glycine are present, dialyze the antibody against 1X PBS.
 - The recommended antibody concentration is between 2-10 mg/mL for optimal labeling efficiency.

- Adjust the pH of the antibody solution to 8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer.
- TCO-NHS Ester Preparation:
 - Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO.
- Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the 10 mM TCO-NHS ester solution to the pH-adjusted antibody solution.
 - Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.
- Purification:
 - Remove excess, unreacted TCO-NHS ester using a desalting spin column equilibrated with 1X PBS (pH 7.2-7.4).
 - Follow the manufacturer's instructions for the spin column to collect the purified, TCO-modified antibody.

C. Protocol 2: Labeling of TCO-Antibody with Sulfo-Cy7 Tetrazine

This step utilizes the rapid click chemistry reaction for labeling.

Figure 2. Reaction scheme for Tetrazine-TCO bioorthogonal ligation.

- **Sulfo-Cy7 Tetrazine** Preparation:
 - Prepare a 1-5 mM stock solution of **Sulfo-Cy7 tetrazine** in water or DMSO. This solution should be prepared fresh.
- Labeling Reaction:

- Add a 1.5- to 5-fold molar excess of the **Sulfo-Cy7 tetrazine** solution to the purified TCO-modified antibody.
- Incubate for 1 hour at room temperature, protected from light. The reaction is typically complete in minutes due to the fast kinetics of the TCO-tetrazine ligation.
- Final Purification:
 - Purify the Sulfo-Cy7 labeled antibody from excess dye using a new desalting spin column.
 - Equilibrate the column with 1X PBS and elute the labeled antibody according to the manufacturer's protocol. The first colored band to elute is the labeled antibody.
- Storage:
 - Store the final labeled antibody at 4°C for short-term use or in single-use aliquots at -20°C for long-term storage. The addition of a cryoprotectant like glycerol may be considered.

IV. Characterization and Data Analysis

The quality of the conjugate is determined by calculating the Degree of Labeling (DOL).

A. Degree of Labeling (DOL) Calculation

The DOL is the average number of dye molecules conjugated to a single antibody molecule. An optimal DOL for most antibody applications is between 2 and 10.

- Spectrophotometric Measurement:
 - Measure the absorbance of the purified, labeled antibody solution at 280 nm (A_{280}) and ~750 nm (A_{750} , the λ_{\max} of Sulfo-Cy7).
- Calculation Formulas:
 - The concentration of the antibody and the dye can be determined using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
 - Antibody Concentration (M): $[\text{Antibody}] = (A_{280} - (A_{750} \times CF_{280})) / \epsilon_{\text{protein}}$

- Dye Concentration (M): $[Dye] = A_{750} / \epsilon_{dye}$
- Degree of Labeling (DOL): $DOL = [Dye] / [Antibody]$

Parameter	Description	Value
A_{280}	Absorbance of the conjugate at 280 nm.	Measured
A_{750}	Absorbance of the conjugate at ~750 nm.	Measured
$\epsilon_{protein}$	Molar extinction coefficient of the antibody (IgG) at 280 nm.	210,000 M ⁻¹ cm ⁻¹
ϵ_{dye}	Molar extinction coefficient of Sulfo-Cy7 at 750 nm.	240,600 M ⁻¹ cm ⁻¹
CF_{280}	Correction factor (A_{280} / A_{750}) for Sulfo-Cy7.	~0.05

Note: The optimal DOL should be determined empirically for each specific antibody and application to balance signal intensity with the preservation of antibody function. Over-labeling can sometimes lead to decreased antibody activity or aggregation.

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